Butyl ricinoleate

Overview

Description

Synthesis Analysis

The synthesis of butyl ricinoleate involves the esterification reaction of ricinoleic acid with normal butanol, typically using a catalyst such as NaHSO4·H2O. Optimal conditions for this reaction have been found to include a catalyst amount of 1.01% (mass ratio to ricinoleic acid), a molar ratio of alcohol to acid of 2.5, and a reaction time of 2 hours. Under these conditions, the esterification ratio of ricinoleic acid can reach up to 95% on average, indicating a highly efficient conversion rate (Jing Fu-quan, 2007).

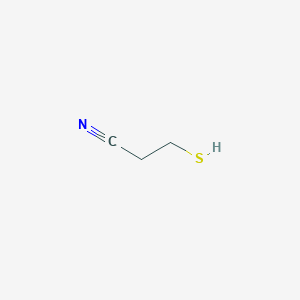

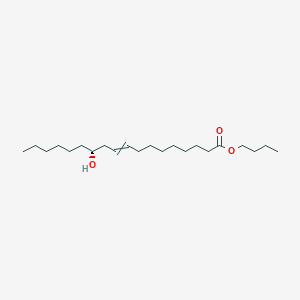

Molecular Structure Analysis

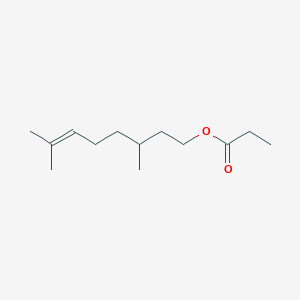

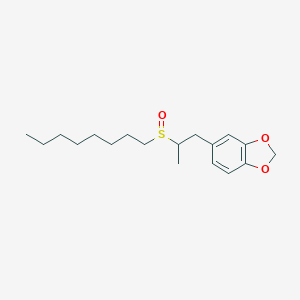

The molecular structure of this compound is characterized by its long carbon chain, a double bond, and a hydroxyl group, making it a unique fatty acid ester. The structure has been confirmed through various spectroscopic methods including infrared spectroscopy and nuclear magnetic resonance (NMR). These analyses confirm the presence of characteristic functional groups and the overall structural integrity of the molecule after the esterification process.

Chemical Reactions and Properties

This compound can undergo various chemical reactions, including oxidation and polymerization, due to the presence of the double bond and the hydroxyl group in its structure. These reactions are essential for its application in the synthesis of polymers and other chemical products. The compound's reactivity is also a key factor in its use as an intermediate for further chemical modifications and syntheses.

Physical Properties Analysis

The physical properties of this compound, such as viscosity, flash point, and pour point, are important for its application in industrial processes. These properties can be tailored through chemical modification to meet specific requirements for its use in products like lubricants and biofuels. Studies have shown that the esterification of ricinoleic acid with butanol improves its physicochemical properties, making it a more versatile and functional compound.

Chemical Properties Analysis

This compound's chemical properties, including its stability and reactivity, are crucial for its effectiveness in various applications. Its chemical stability under different conditions and its reactivity towards other compounds determine its suitability for use in chemical syntheses and industrial processes. The compound's ability to undergo specific reactions with high selectivity and yield makes it a valuable chemical intermediate.

- Optimization of methyl ricinoleate synthesis with ionic liquids as catalysts using the response surface methodology (W. Xu et al., 2015)

- A novel technique for the preparation of secondary fatty amides II: The preparation of ricinoleamide from castor oil (G. Piazza et al., 1993)

- Study on catalytic synthesis of n-butyl ricinoleate (Jing Fu-quan, 2007)

Scientific Research Applications

Biological Lubricants :

- Butyl ricinoleate shows promise as a biolubricant due to suitable melting points and viscosities. Its lubricity might be influenced by its chemical structure, suggesting potential applications in environmentally friendly lubricants (L. Yao, 2009).

Algicide in Aquaculture :

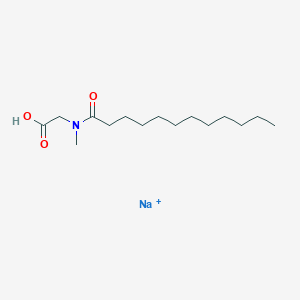

- Potassium ricinoleate has been evaluated as a selective algicide in channel catfish ponds. However, it did not significantly affect concentrations of chlorophyll-a, ammonia-nitrogen, dissolved oxygen, or net fish production, indicating its potential as an environmentally safe algicide (C. Tucker & S. Lloyd, 1987).

Antimicrobial Activity :

- Sodium ricinoleate exhibits antiplaque activity against Streptococcus mutans in vitro, suggesting its potential use in dental hygiene products (J. Mordenti, R. Lindstrom & J. Tanzer, 1982).

Medical Research :

- Ricinoleate compounds, including this compound, have been shown to form complexes with calcium ions and affect their passive uptake in intestinal cells, providing insights into their potential role in intestinal secretory activities (D. Maenz & G. Forsyth, 2005).

- Sodium ricinoleate has been found to depress mucosal and smooth muscle cell function in rabbit colon and ileum, which might explain its cathartic effect. Such studies are crucial for understanding the gastrointestinal effects of dietary fatty acids (T. Gaginella, J. J. Stewart, G. Gullikson, W. Olsen & P. Bass, 1975).

Industrial Applications :

- This compound has applications in the synthesis of polyesters with antimicrobial properties derived from castor oil, which can be used in various industrial products (Grazia Totaro, Letizia Cruciani, M. Vannini, G. Mazzola, D. Gioia, A. Celli & L. Sisti, 2014).

Biochemical Pathways :

- This compound plays a role in the understanding of biochemical pathways in plants like the castor bean, particularly in studies related to triacylglycerol lipid biosynthesis and ricinoleic acid production (Adrian P. Brown, J. Kroon, D. Swarbreck, M. Febrer, T. Larson, I. Graham, M. Cáccamo & A. Slabas, 2012).

Safety and Hazards

Butyl Ricinoleate is harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment . In case of skin contact, it is recommended to take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, it is advised to flush eyes with water for several minutes . If swallowed, it is recommended to rinse mouth with water and get medical advice/attention if you feel unwell .

Mechanism of Action

Target of Action

Butyl ricinoleate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .

Mode of Action

It is known to be used as a biochemical reagent in life science research

Biochemical Pathways

As a biochemical reagent, it may be involved in various biochemical reactions depending on the specific context of the research .

Result of Action

As a biochemical reagent, its effects would likely depend on the specific context of the research .

Action Environment

As a biochemical reagent, its performance may be influenced by factors such as temperature, pH, and the presence of other substances .

properties

IUPAC Name |

butyl (Z,12R)-12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O3/c1-3-5-7-14-17-21(23)18-15-12-10-8-9-11-13-16-19-22(24)25-20-6-4-2/h12,15,21,23H,3-11,13-14,16-20H2,1-2H3/b15-12-/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWAKQDTQVDVRP-OKULMJQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051741 | |

| Record name | Butyl (9Z,12R)-12-hydroxyoctadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, butyl ester, (9Z,12R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

151-13-3 | |

| Record name | Butyl ricinoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl ricinoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, butyl ester, (9Z,12R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl (9Z,12R)-12-hydroxyoctadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl ricinoleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL RICINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V4LQ69321 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of Butyl Ricinoleate compare to other fatty acid esters in terms of lubrication properties?

A: this compound, compared to other fatty acid esters, exhibits distinct structural features that influence its lubrication properties. While completely esterified polyol esters generally show less temperature-dependent viscosity changes, this compound, possessing a free hydroxyl group, exhibits a lower melting point. [] This structural difference suggests a trade-off between low-temperature fluidity and viscosity stability across temperatures. Research suggests that the presence of a free hydroxyl group in this compound contributes to its low melting point but might also affect its viscosity index. []

Q2: What are the environmental implications of using this compound compared to petroleum-based lubricants?

A: this compound, derived from ricinoleic acid, a natural component of castor oil, presents a more environmentally friendly alternative to petroleum-based lubricants. [, ] Petroleum-based lubricants contribute to environmental pollution during production, use, and disposal. In contrast, this compound is expected to be biodegradable and less toxic, reducing its environmental impact. [, ] This shift towards bio-based lubricants aligns with the growing need for sustainable and less environmentally damaging alternatives in various industries.

Q3: How efficient is the catalytic synthesis of this compound using NaHSO4·H2O?

A: Research indicates that NaHSO4·H2O is a highly effective catalyst for synthesizing this compound. [] Under optimized conditions (1.01% catalyst concentration, 2.5:1 alcohol-to-acid molar ratio, 2-hour reaction time at 145-150°C), the esterification of ricinoleic acid reaches 95%. [] The catalyst also demonstrates high selectivity, preserving the hydroxyl group and double bond of ricinoleic acid during the reaction. [] This method offers a straightforward approach with minimal environmental impact due to the ease of product separation and minimal waste generation. []

Q4: What are the potential applications of this compound in textile finishing?

A: this compound is used as a component in fabric finishing formulations to enhance antibacterial and antifouling properties. [] When incorporated into the finishing process, it contributes to the fabric's ability to resist bacterial growth and prevent the accumulation of dirt and grime. [] This application is particularly beneficial in producing garments and textiles requiring a high degree of hygiene and cleanliness, such as sportswear and bedding. []

Q5: Can this compound leach out of microplastics, and what are the potential consequences?

A: Research shows that this compound, a common plastic additive, can leach from microplastics found in treated urban effluent. [] Wastewater treatment plants are identified as a source of this additive, among others, often used in plastic manufacturing. [] While wastewater treatment processes significantly reduce this compound concentrations (by approximately 91.14%), its presence in treated effluent raises concerns about its potential impact on aquatic ecosystems and human health. [] Further research is needed to fully understand the long-term consequences of this compound leaching from microplastics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.